N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline
Description
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H13N3S/c1-15-10-4-2-3-9(7-10)14-8-11-12-5-6-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChI Key |
JMDVHOGITCLIRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 2-(chloromethyl)imidazole with 3-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline and its analogs are critical for understanding their divergent applications in pharmaceuticals, agrochemicals, or materials science. Below is a comparative analysis with two closely related compounds:
Table 1: Structural and Molecular Comparison
Functional Differences:
Solubility and Reactivity: The imidazole group in the target compound introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or ethanol) compared to the alkyl-substituted analogs . This property is advantageous in drug design, where bioavailability often depends on aqueous solubility. The methylsulfanyl group in all three compounds may act as a weak electron-donating group, influencing electrophilic substitution patterns on the benzene ring.
Biological Activity: Imidazole derivatives are known for roles in enzyme inhibition (e.g., cytochrome P450) and antifungal activity due to metal coordination sites . In contrast, alkyl-substituted analogs like N-(2-methylpropyl)-3-(methylsulfanyl)aniline are typically intermediates in synthesizing non-polar active pharmaceutical ingredients (APIs) .
Synthetic Utility :
- The branched alkyl chains in and compounds facilitate lipophilic interactions in drug-receptor binding, whereas the imidazole group enables chelation or catalysis in coordination chemistry .
Challenges:
- The compound’s hygroscopicity (due to the imidazole group) may complicate storage, unlike the more stable alkyl-substituted analogs .
Biological Activity
N-(1H-Imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline, identified by the CAS number 1249941-32-9, is an organic compound that integrates an imidazole group with a methylsulfanyl substituent linked to an aniline structure. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 219.31 g/mol
- CAS Number : 1249941-32-9
Biological Activity
Research indicates that compounds featuring imidazole and aniline functionalities often exhibit significant biological activities. The biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For instance, a related compound demonstrated IC values against the c-MET kinase, a critical target in non-small cell lung cancer (NSCLC), indicating potential for anticancer applications . The ability to induce apoptosis in cancer cells has also been noted, suggesting that this compound may share these properties.
Kinase Inhibition
The compound's structural features suggest it may interact with protein kinases. For example, the presence of the imidazole moiety is known to enhance binding affinity to kinase targets, which could be leveraged for selective inhibition .
| Compound Name | Target Kinase | IC (µM) |
|---|---|---|
| This compound | c-MET | TBD |
| Related Compound A | c-MET | 8.1 |
| Related Compound B | SMO | 0.060 |
Synthesis Methods
The synthesis of this compound can be approached through various chemical pathways:
- Imidazole Formation : The initial step involves the formation of the imidazole ring through condensation reactions.
- Aniline Coupling : Subsequent coupling with an aniline derivative leads to the desired product.
- Functional Group Modifications : Adjustments to the methylsulfanyl group can enhance biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Inhibition of c-MET Kinase :
- Antiproliferative Effects :
- Mechanistic Insights :
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(1H-imidazol-2-ylmethyl)-3-(methylsulfanyl)aniline?
The compound can be synthesized via copper-catalyzed multicomponent reactions, leveraging imidazole derivatives and sulfonyl/alkyl precursors. For example, describes a copper iodide-catalyzed coupling of 1H-benzo[d]imidazol-2-amine with sulfonyl azides and terminal alkynes to form structurally analogous N-sulfonylamidines. Similar protocols can be adapted by substituting precursors (e.g., 3-(methylsulfanyl)aniline derivatives) and optimizing reaction conditions (e.g., solvent, temperature, catalyst loading). Post-synthesis purification involves column chromatography, while characterization relies on IR, H/C NMR, and mass spectrometry .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
- X-ray crystallography : Programs like SHELXL () and ORTEP-3 () are used for structure refinement and visualization.
- Spectroscopic analysis : H NMR chemical shifts for the imidazole proton (δ ~7.1–7.3 ppm) and methylsulfanyl group (δ ~2.5 ppm) provide diagnostic signals ().
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in coordination chemistry?
The compound acts as a Schiff base ligand for transition metal complexes. For instance, details its use in forming mixed-ligand copper(II) complexes with 2,2'-bipyridine. The methylsulfanyl and imidazole groups serve as electron-rich coordination sites, enabling redox-active metal binding. Such complexes are studied for catalytic or antimicrobial properties via molar conductivity measurements and electronic spectroscopy .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization requires systematic parameter screening:
- Catalyst selection : Copper(I) iodide () vs. palladium catalysts () for cross-coupling steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance solubility of aromatic intermediates ().
- Temperature control : Stepwise heating (e.g., 85°C for cyclization, 90°C for coupling) minimizes side reactions ().
Statistical tools like Design of Experiments (DoE) can identify critical factors .
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
- Cross-validation : Compare experimental NMR shifts with computed spectra (DFT calculations).
- Crystallographic refinement : Use SHELXL () to resolve discrepancies in bond lengths/angles.
- Dynamic effects : Consider tautomerism (e.g., imidazole proton exchange) causing NMR signal broadening, which X-ray structures may not capture .
Q. What strategies are effective in designing bioactivity studies for imidazole-sulfanyl hybrids?
- Structural analogs : Modify the methylsulfanyl group to ethylsulfanyl or arylthio groups () to probe SAR.
- Coordination-driven bioactivity : Screen metal complexes (e.g., Cu, Zn) for enhanced antimicrobial activity ().
- In silico docking : Use molecular modeling to predict interactions with biological targets (e.g., enzymes, DNA) .
Q. How can computational methods enhance the study of this compound’s electronic properties?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.
- Molecular dynamics : Simulate solvent interactions affecting crystallization (e.g., ).
- Docking studies : Map electrostatic potential surfaces to identify reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
